An In-depth Technical Guide to Isopropyl 3-Aminocrotonate
An In-depth Technical Guide to Isopropyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 3-aminocrotonate is a key organic intermediate with the CAS number 14205-46-0 .[1][2] It is a versatile building block, primarily recognized for its crucial role in the synthesis of 1,4-dihydropyridine derivatives, a class of compounds with significant pharmacological applications, including the calcium channel blocker nimodipine.[3][4][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in further chemical transformations.
Chemical and Physical Properties
Isopropyl 3-aminocrotonate is a colorless to pale yellow liquid under standard conditions.[1] It possesses a unique molecular structure that includes an activated double bond and an amino-functionalized carbonyl group, which are responsible for its reactivity.[1]
Table 1: Physicochemical Properties of Isopropyl 3-aminocrotonate
| Property | Value |
| CAS Number | 14205-46-0 |
| Molecular Formula | C₇H₁₃NO₂[1][2] |
| Molecular Weight | 143.18 g/mol [2] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Melting Point | 19-23 °C |
| Boiling Point | 80 °C @ 1 mmHg |
| Density | 0.986 - 0.990 g/cm³ |
| Refractive Index | 1.4870 - 1.4910 (at 20 °C) |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, acetone, ether, chloroform, and ethyl acetate.[1] |
| pKa (Predicted) | 5.36 ± 0.70[1] |
Synthesis of Isopropyl 3-aminocrotonate
The synthesis of Isopropyl 3-aminocrotonate can be achieved through several methods. A common and efficient approach involves the reaction of isopropyl acetoacetate with an ammonia source. The following protocol is a detailed method for this synthesis.
Experimental Protocol: Synthesis from Isopropyl Acetoacetate and Ammonia
This protocol is based on a method where isopropyl acetoacetate is first synthesized from a ketene dimer and isopropyl alcohol, followed by amination.[4][5][6]
Materials:
-
Isopropanol
-
Triethylamine
-
Ketene dimer
-
Ammonia gas
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium chloride for drying[5][6]
Step 1: Synthesis of Isopropyl Acetoacetate
-
To a reaction vessel, add 65 kg of isopropanol and 0.5 kg of triethylamine.[5]
-
Heat the mixture to 75 °C.[5]
-
Slowly add 90 kg of ketene dimer over a period of 2 hours, maintaining the temperature at 80 ± 2 °C.[5]
-
After the addition is complete, continue the reaction for 3 hours at 95 °C.[5]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 10% sodium carbonate solution, followed by two washes with water.[4]
-
Separate the organic layer and concentrate it to remove most of the unreacted starting materials.
-
Purify the resulting crude isopropyl acetoacetate by fractional distillation.
Step 2: Synthesis of Isopropyl 3-aminocrotonate
-
Cool the reaction vessel containing the synthesized isopropyl acetoacetate to 10 °C.[5]
-
Introduce 18 kg of ammonia gas into the vessel over 5 hours.[5]
-
Allow the reaction to proceed for an additional 3 hours with insulation.[5]
-
Add 4.3 kg of anhydrous magnesium sulfate to the reaction mixture and stir for 30 minutes to remove water.[5]
-
Allow the mixture to settle for 3 hours and then separate the aqueous layer.
-
The final product, Isopropyl 3-aminocrotonate, is obtained as a colorless oil by distillation under reduced pressure.[5][6] The yield is approximately 82.2% with a purity of around 98.4%.[5]
Application in Pharmaceutical Synthesis: The Hantzsch Pyridine Synthesis
A major application of Isopropyl 3-aminocrotonate is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridine derivatives.[7][8] These compounds are of great interest in medicinal chemistry. For instance, nimodipine, a calcium channel blocker used to treat cerebral vasospasm, is synthesized using this method.[5][6]
Experimental Protocol: Synthesis of Nimodipine
This protocol outlines the cyclization reaction between Isopropyl 3-aminocrotonate and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester to form nimodipine.[5]
Materials:
-
Isopropyl 3-aminocrotonate
-
2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester
-
Ethanol
-
Isopropanol
-
Thiane
Procedure:
-
In a reaction vessel, combine 56 kg of Isopropyl 3-aminocrotonate, 100 kg of 2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, and 122 kg of ethanol.[5]
-
Heat the mixture to 70 °C and maintain for 1 hour.[5]
-
Increase the temperature to induce reflux and continue the reaction for another hour.[5]
-
Remove the ethanol by distillation under reduced pressure until no more solvent distills off.[5]
-
To the reaction mixture, add 74 kg of isopropanol and 220 kg of thiane.[5]
-
Cool the mixture to 60 °C and allow it to crystallize for 1 hour.[5]
-
Continue cooling to 25 °C.[5]
-
Collect the resulting faint yellow nimodipine crystals by centrifugation, followed by washing and drying.[5] The yield is approximately 87.6%.[5]
Safety and Handling
Isopropyl 3-aminocrotonate is a combustible liquid and can cause skin and serious eye irritation. It is moderately toxic if ingested and has low toxicity upon inhalation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
Conclusion
Isopropyl 3-aminocrotonate is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary utility lies in the construction of heterocyclic compounds, most notably in the pharmaceutical industry for the synthesis of dihydropyridine-based drugs. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. CN104402745A - Method for synthesizing isopropyl 3-aminocrotonate - Google Patents [patents.google.com]
- 5. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]
- 6. CN102174012B - Preparation method of nimodipine - Google Patents [patents.google.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
